tert-Butyl 1-(2-bromobenzoyl)piperidin-4-ylcarbamate
CAS No.: 1286275-10-2
Cat. No.: VC7595103
Molecular Formula: C17H23BrN2O3
Molecular Weight: 383.286
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1286275-10-2 |
---|---|
Molecular Formula | C17H23BrN2O3 |
Molecular Weight | 383.286 |
IUPAC Name | tert-butyl N-[1-(2-bromobenzoyl)piperidin-4-yl]carbamate |
Standard InChI | InChI=1S/C17H23BrN2O3/c1-17(2,3)23-16(22)19-12-8-10-20(11-9-12)15(21)13-6-4-5-7-14(13)18/h4-7,12H,8-11H2,1-3H3,(H,19,22) |
Standard InChI Key | UEOXMEZBSMHUDJ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=CC=C2Br |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
The compound’s structure integrates three key components:
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Piperidine ring: A six-membered nitrogen-containing heterocycle that confers conformational flexibility and potential binding interactions with biological targets.
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2-Bromobenzoyl group: An aromatic substituent with a bromine atom at the ortho position, introducing steric and electronic effects that influence reactivity and target affinity.
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tert-Butoxycarbonyl (Boc) group: A protective moiety commonly used in organic synthesis to shield amine functionalities during multi-step reactions .
The spatial arrangement of these groups enables diverse chemical transformations, such as nucleophilic substitutions at the bromine site or deprotection of the Boc group under acidic conditions .
Synthetic Pathways
While detailed industrial-scale protocols remain unpublished, laboratory-scale synthesis typically involves sequential functionalization of the piperidine scaffold:
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Intermediate preparation: tert-Butyl piperidin-4-ylcarbamate (CAS: 73874-95-0) serves as a precursor, synthesized via carbamate formation between piperidin-4-amine and tert-butyl chloroformate in dichloromethane with triethylamine as a base .
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Acylation: Reaction of the intermediate with 2-bromobenzoyl chloride in the presence of coupling agents like -diisopropylethylamine (DIPEA) and 4-dimethylaminopyridine (DMAP) yields the target compound .
Table 1: Key Synthetic Parameters
Parameter | Value/Reagent |
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Precursor | tert-Butyl piperidin-4-ylcarbamate |
Acylating Agent | 2-Bromobenzoyl chloride |
Solvent | Dichloromethane |
Base | Triethylamine or DIPEA |
Coupling Agent | DMAP |
Yield (Theoretical) | 70–90% |
This method ensures high regioselectivity and purity, critical for pharmacological studies .
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) but limited solubility in water (), attributed to the hydrophobic tert-butyl and aromatic groups . Stability studies indicate decomposition under strong acidic or basic conditions due to Boc group cleavage or amide hydrolysis .
Table 2: Predicted Physicochemical Properties
Property | Value |
---|---|
Boiling Point | 509.4 ± 50.0 °C |
Density | 1.37 g/cm³ |
Log P (Partition Coeff.) | 2.5 |
Polar Surface Area | 50.36 Ų |
These properties align with Lipinski’s rule of five, suggesting favorable oral bioavailability .
The unique bromobenzoyl-carbamate combination in tert-butyl 1-(2-bromobenzoyl)piperidin-4-ylcarbamate may offer synergistic effects, though empirical validation is needed.
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